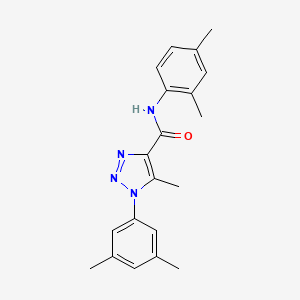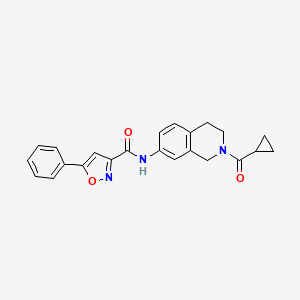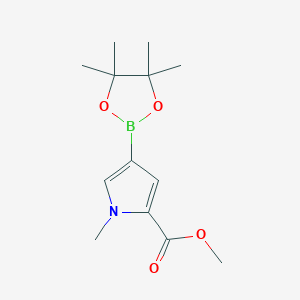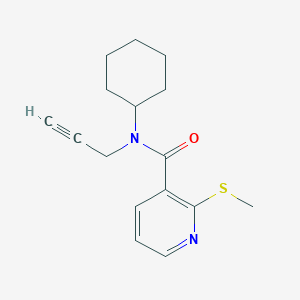![molecular formula C16H17N5O3S2 B2926234 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 941877-22-1](/img/structure/B2926234.png)
2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore . The presence of a pyrimidine ring, which is a common feature in many drugs, could interact with various biological targets. Its structural complexity allows for the possibility of enzyme inhibition , particularly in pathways involving thiazoles, which are known for their antimicrobial properties .
Biochemistry
Biochemically, the compound’s sulfur-containing thioether could be significant in redox reactions or as a metal ion chelator . This functionality can be crucial in studying enzyme mechanisms or in the design of biosensors that detect specific biological substances .
Pharmacology
Pharmacologically, the ethyl and dimethyl groups attached to the pyrimidine ring might affect the compound’s lipophilicity, influencing its absorption and distribution within the body. This property is essential for the development of new drugs, affecting their bioavailability and therapeutic index .
Organic Chemistry
In organic chemistry, the compound could serve as a precursor for synthesizing more complex molecules. Its reactive sites —like the ketone and thioether groups—provide opportunities for chemical modifications , leading to a wide range of derivatives with varied properties .
Materials Science
The compound’s robust structure makes it a candidate for material science applications, such as the development of organic semiconductors or photovoltaic materials . Its ability to form stable pi-conjugated systems could be exploited in creating organic electronic devices .
Environmental Science
In environmental science, the compound’s potential for heavy metal remediation could be investigated. Its chelating properties might be used to sequester toxic metals from contaminated sites, aiding in environmental clean-up efforts .
Proteomics
Given its potential interaction with proteins, this compound could be used in proteomics to study protein expression, post-translational modifications , and to identify potential binding partners in complex biological systems .
Computational Chemistry
Lastly, in computational chemistry, the compound’s structure could be used in molecular modeling studies to predict its behavior in biological systems, understand its binding affinities , and simulate its reaction pathways .
Propriétés
IUPAC Name |
2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-4-9-7-18-13-11(14(23)21(3)16(24)20(13)2)12(9)26-8-10(22)19-15-17-5-6-25-15/h5-7H,4,8H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADKLUBRSJSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)NC3=NC=CS3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)
![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)






![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)

